molecular formula C8H6N2OS B1270349 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde CAS No. 26033-27-2

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde

Cat. No. B1270349
CAS RN: 26033-27-2
M. Wt: 178.21 g/mol
InChI Key: DDQIKYLVCQKLHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives often involves condensation reactions under basic conditions. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol, achieving a 90% yield (Kariuki et al., 2022). This highlights the efficiency and potential of base-mediated condensation for generating complex structures from the compound.

Molecular Structure Analysis

The molecular structure of derivatives of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been elucidated through various spectroscopic methods, including NMR and X-ray diffraction. The compound tends to form structures where the thiophene and pyrazole units contribute to the molecule's stability through conjugation and potential for further functionalization (Butcher et al., 2007).

Chemical Reactions and Properties

The reactivity of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde allows for its involvement in various chemical transformations. It serves as a precursor for synthesizing heteroaryl pyrazole derivatives, demonstrating its versatility in forming Schiff bases and chalcone derivatives. These reactions leverage the aldehyde group's reactivity and the aromatic system's electronic properties for diverse molecular scaffolding (Hamed et al., 2020).

Physical Properties Analysis

The physical properties of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives, such as solvatochromism and crystal packing, have been studied. These properties are influenced by the molecule's structure, with factors like substituent type and molecular geometry affecting solubility, photophysical behavior, and crystal formation. This highlights the compound's adaptability and potential for application in materials science (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives include their reactivity towards nucleophilic and electrophilic species, which is a key aspect of their use in synthetic chemistry. The electronic distribution within the molecule influences its reactivity patterns, making it a valuable building block for constructing more complex molecules (Abdel-Wahab et al., 2011).

Scientific Research Applications

Synthesis and Characterization

  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various heterocyclic compounds, including Schiff bases of chitosan, which exhibit antimicrobial properties against various bacteria and fungi. These compounds have been characterized through solubility tests, elemental analysis, and spectral analyses, among others (Hamed et al., 2020).

Antimicrobial, Anti-inflammatory, and Analgesic Activities

  • This chemical has been a key synthon for creating thiazole and pyrazoline heterocycles, which show significant antimicrobial, anti-inflammatory, and analgesic activities. These activities were evaluated using various assays, including agar diffusion and carrageenan-induced paw edema (Abdel-Wahab et al., 2012).

Structure Determination

  • The structure of compounds derived from 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, such as 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been determined using NMR spectroscopy and single-crystal X-ray diffraction, highlighting its utility in structural chemistry (Kariuki et al., 2022).

Anticonvulsant and Analgesic Studies

  • In the realm of medicinal chemistry, derivatives of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and shown to possess potent anticonvulsant and analgesic activities. These activities were evaluated using in vivo methods like the maximal electroshock seizure test and the tail flick method (Viveka et al., 2015).

Applications in Plant Growth

  • Novel quinolinyl chalcones synthesized from 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have been evaluated for their effects on plant growth, showcasing its potential in agricultural chemistry. These compounds were tested on various plants, including Hibiscus, Mint, and Basil (Hassan et al., 2020).

Safety And Hazards

The safety information available indicates that 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is associated with hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P305, P338, and P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQIKYLVCQKLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353208
Record name 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde

CAS RN

26033-27-2
Record name 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
BF Abdel-Wahab, AA Farahat… - Letters in Drug …, 2017 - ingentaconnect.com
Background: A series of novel substituted 3-(thiophen-2-yl)pyrazoles was synthesized efficiently and in high yields using simple and convenient procedures starting from 1-phenyl-3- (…
Number of citations: 12 www.ingentaconnect.com
KR Raghavendra, YR Girish, K Ajay Kumar… - J Chem Pharm …, 2015 - core.ac.uk
A series of new (E)-N-(aryl)-N'-(1-(thiophen-2-yl) ethylidene) formohydrazides 2 (ag) and 1-(aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 3 (ag) were prepared by the controlled …
Number of citations: 13 core.ac.uk
HF Rizk, AA Noser, SA Ibrahim… - Journal of Heterocyclic …, 2022 - Wiley Online Library
A green and efficient protocol for a one‐pot condensation of 1‐(2,4‐dinitrophenyl)‐3‐(thiophen‐2‐yl)‐1H‐pyrazol‐5(4H)‐one (1) with aromatic and aliphatic aldehydes in different ratios …
Number of citations: 8 onlinelibrary.wiley.com
BF Abdel-Wahab, H Abdel-Gawad, GEA Awad… - Medicinal Chemistry …, 2012 - Springer
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde was used as a synthon for the synthesis of new thiazole and pyrazoline heterocycles having 2-thienylpyrazole moiety. The …
Number of citations: 39 link.springer.com
FM Sroor, MF Mohamed, GK Abdullah… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A series of bis-chalcones with alkyl linkers incorporating 3-(thiophen-2-yl)pyrazole 5–10 has been prepared by the condensation reaction of two moles of 3-(thiophen-2-yl)pyrazole-4-…
Number of citations: 8 www.tandfonline.com
AA Hamed, IA Abdelhamid, GR Saad, NA Elkady… - International journal of …, 2020 - Elsevier
Three heteroaryl pyrazole derivatives; namely 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde and 1-phenyl-3-(pyridine-…
Number of citations: 82 www.sciencedirect.com
SK Ramadan, SS Shaban, AI Hashem - Synthetic Communications, 2020 - Taylor & Francis
A series of some pyrrolone derivatives were synthesized from the acid hydrazide, derived from a pyrazolyl-2(3H)-furanone, through treating with some carbonyl reagents such as 1-…
Number of citations: 25 www.tandfonline.com
D Ashok, MA Kifah, BV Lakshmi, M Sarasija… - Chemistry of Heterocyclic …, 2016 - Springer
A new series of 3-hydroxy-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4H-chromen-4-ones has been synthesized from substituted 2-hydroxyacetophenones and 1-phenyl-3-(…
Number of citations: 11 link.springer.com
D Ashok, M Ziauddin, BV Lakshmi… - Russian Journal of General …, 2016 - Springer
Aurones, pyrazole and thiophene scaffolds are known for their potential antimicrobial activity. Herein, we have synthesized hybrid compounds containing three substituted (Z)-2-{[1-…
Number of citations: 8 link.springer.com
A Kumar, S Jain, S Chauhan, S Aggarwal… - Chemico-Biological …, 2023 - Elsevier
A novel series of pyrazolyl chalcones containing quinoline scaffold, 5 av has been synthesized by Claisen Schimdt condensation of aromatic acetophenone with 1-(4-methylquinolin-2-yl…
Number of citations: 4 www.sciencedirect.com

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